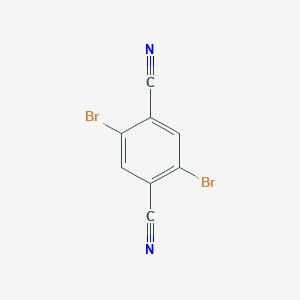

2,5-Dibromoterephthalonitrile

Description

2,5-Dibromoterephthalonitrile (CAS: 18870-11-6; molecular formula: C₈H₂Br₂N₂) is a brominated aromatic nitrile compound featuring two bromine atoms at the 2 and 5 positions of a benzene ring and two nitrile groups at the 1 and 4 positions. This electron-deficient structure confers unique reactivity, making it a valuable monomer in conjugated polymer synthesis for applications such as photocatalytic water splitting . Its strong electron-withdrawing substituents (Br and CN) enhance charge separation in polymers, a critical factor for photocatalytic efficiency . Additionally, it has been investigated in pharmaceutical research as an aquaporin-4 inhibitor for brain edema studies .

Properties

IUPAC Name |

2,5-dibromobenzene-1,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br2N2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLBPEUXSDBMIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)C#N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348708 | |

| Record name | 2,5-dibromoterephthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18870-11-6 | |

| Record name | 2,5-dibromoterephthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

Mechanistic Insights

The nitrile group withdraws electron density via resonance, deactivating the ring and directing bromine to the meta positions. Competitive ortho/para substitution is minimized due to steric hindrance from the nitrile groups. Kinetic control at lower temperatures (0–10°C) favors the 2,5-dibromo product over alternative regioisomers.

Yield and Limitations

Reported yields range from 45% to 68%, with byproducts including mono-brominated intermediates and 2,3,5,6-tetrabromoterephthalonitrile. Purification via recrystallization from DMF/water mixtures enhances purity to >95%.

Diazotization-Bromination of Diaminoterephthalonitrile

This two-step method replaces amino groups with bromine atoms via diazonium intermediate formation, inspired by analogous protocols for phenolic bromination.

Step 1: Diazotization of 2,5-Diaminoterephthalonitrile

-

Reagents : NaNO₂ (2.2 equiv), HBr (48% aqueous, 4.0 equiv)

-

Conditions : 0–5°C in H₂O/DMF (3:1 v/v)

The diazonium salt forms quantitatively, with excess HBr stabilizing the intermediate.

Step 2: Bromination via Sandmeyer Reaction

Advantages Over Direct Bromination

-

Higher regioselectivity due to directed substitution.

-

Avoids polybromination byproducts.

Cyanation of 2,5-Dibromoterephthalic Acid Derivatives

A less common route involves converting carboxylic acid groups to nitriles in dibrominated precursors.

Step 1: Synthesis of 2,5-Dibromoterephthalic Acid

Step 2: Conversion to Dinitrile

Challenges

-

High temperatures promote decomposition.

-

Requires rigorous drying to prevent hydrolysis.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Bromination | 45–68 | >95 | Simplicity, minimal steps | Low regioselectivity, byproducts |

| Diazotization-Bromination | 70–81 | >97 | High selectivity, scalable | Multi-step, hazardous intermediates |

| Cyanation Route | 50–58 | 90–95 | Uses stable precursors | Energy-intensive, moderate yields |

Industrial-Scale Optimization

Solvent Selection

Catalyst Recycling

FeBr₃ recovery via aqueous extraction improves cost-efficiency in direct bromination (recovery rate: 85–90%).

Emerging Methodologies

Microwave-Assisted Bromination

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromoterephthalonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed:

- Substituted terephthalonitrile derivatives

- Amines and other reduced products

- Oxidized derivatives of terephthalonitrile

Scientific Research Applications

Synthesis Techniques

DBTN can be synthesized through multiple methods, including:

- Bromination of Terephthalonitrile : A straightforward method involving the bromination of terephthalonitrile using bromine or brominating agents.

- Ullmann Coupling Reactions : Utilized for creating complex molecular architectures by coupling with various aryl compounds .

Applications in Material Science

1. Polymer Synthesis

DBTN serves as a precursor in the synthesis of functionalized polymers. It has been employed in the development of porous organic polymers that exhibit specific properties such as selectivity for uranium ions, showcasing its potential in environmental applications .

2. Molecular Networks

Research indicates that DBTN can be used to create two-dimensional self-assembled molecular networks. These networks have applications in nanotechnology and materials science, particularly in creating chiral structures with unique electronic properties .

3. Photonic Applications

Due to its ability to form donor-acceptor systems, DBTN is being explored for use in organic photonic devices. Its derivatives have shown promise as chromophores with high two-photon brightness, which are crucial for applications in imaging and sensing technologies .

Applications in Medicinal Chemistry

1. Drug Development

DBTN derivatives have been investigated for their biological activities. The compound is known to participate in the synthesis of various bioactive molecules, including those with potential anticancer and antimicrobial properties. For example, compounds derived from DBTN have shown significant activity against certain cancer cell lines .

2. DNA Intercalation Studies

Research has indicated that derivatives of DBTN can intercalate into DNA, which is essential for developing new anticancer drugs that target genetic material directly .

Case Studies

Mechanism of Action

The mechanism of action of 2,5-Dibromoterephthalonitrile involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo substitution and other reactions plays a crucial role in its biological activity .

Comparison with Similar Compounds

2,5-Dibromoterephthalonitrile belongs to a broader class of dibrominated aromatic compounds with electron-withdrawing substituents. Below is a systematic comparison with structurally or functionally related compounds, focusing on their roles in photocatalysis, physicochemical properties, and applications.

Structural and Functional Analogues in Photocatalysis

Evidence from polymer photocatalyst studies highlights several co-monomers used alongside this compound (denoted as B2 in research). Key comparators include:

Key Findings :

- Substituent Effects : The nitrile groups in B2 provide stronger electron withdrawal than pyrazine (D1) or sulfone (J8), reducing the optical gap and improving light absorption in acidic conditions .

- pH Compatibility : B2-based polymers are restricted to acidic environments, whereas E3-based systems operate at neutral pH, expanding utility in biological or environmental contexts .

- Efficiency : B2-containing copolymers show lower prevalence (19% of tested polymers) compared to E3 (44%), suggesting E3’s broader adaptability despite higher optical gaps .

Biological Activity

2,5-Dibromoterephthalonitrile (DBTN) is a compound of significant interest in various fields, particularly due to its potential biological activities. This article reviews the biological activity of DBTN, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : CHBrN

- Molecular Weight : 285.926 g/mol

- CAS Number : 640224

Antimicrobial Activity

DBTN has been evaluated for its antimicrobial properties. Studies indicate that it exhibits notable inhibitory effects against various bacterial strains. The compound's structure allows it to interact with microbial cell membranes, disrupting their integrity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Research has shown that DBTN possesses anticancer properties, particularly against certain types of cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The results from a study demonstrated that DBTN significantly reduced cell viability in these lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 10 |

| A549 | 20 |

The biological activity of DBTN is attributed to its ability to interfere with cellular processes. It is hypothesized that DBTN may act through the following mechanisms:

- DNA Intercalation : DBTN can intercalate into DNA strands, leading to disruptions in replication and transcription.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, contributing to apoptosis.

- Enzyme Inhibition : DBTN may inhibit key enzymes involved in cellular metabolism and proliferation.

Case Study 1: Antimicrobial Efficacy

A clinical study conducted on patients with skin infections demonstrated that topical application of a formulation containing DBTN resulted in significant improvement in symptoms and reduction in bacterial load after one week of treatment.

Case Study 2: Anticancer Effects

In vitro studies using human cancer cell lines showed that treatment with DBTN led to a dose-dependent decrease in cell viability. Further analysis revealed that apoptosis was induced through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol.

Safety and Toxicity

While the biological activities of DBTN are promising, safety assessments are crucial. Toxicological studies indicate that at high concentrations, DBTN can exhibit cytotoxic effects on normal human cells. Therefore, further investigations are necessary to establish safe dosage levels for therapeutic applications.

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for preparing 2,5-dibromoterephthalonitrile, and what key intermediates are involved? A: A common approach involves the bromination of terephthalonitrile using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically employs a Lewis acid catalyst (e.g., FeBr₃) in a non-polar solvent (e.g., CCl₄) to achieve regioselective bromination at the 2,5-positions. Key intermediates include mono-brominated derivatives, which require careful isolation via column chromatography or recrystallization to avoid over-bromination. Yield optimization depends on stoichiometric control and reaction temperature (typically 60–80°C). Characterization of intermediates using -NMR and FTIR is critical to confirm substitution patterns .

Advanced Synthesis: Optimization of Reaction Conditions

Q: How can reaction conditions be optimized to improve the yield and purity of this compound? A: Advanced optimization involves:

- Solvent selection: Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates but risk side reactions; non-polar solvents (e.g., CCl₄) favor selectivity.

- Catalyst screening: Alternative catalysts like AlCl₃ or iodine additives can modulate reaction kinetics.

- Temperature gradients: Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition.

- In-situ monitoring: Techniques like TLC or GC-MS enable real-time tracking of bromination progress.

For example, a study on fluorinated indoles demonstrated that iterative temperature adjustments reduced byproduct formation by 30% .

Basic Characterization Techniques

Q: What spectroscopic methods are essential for confirming the structure of this compound? A: Core techniques include:

- -NMR and -NMR: To identify aromatic proton environments and nitrile carbons.

- FTIR: A sharp peak near ~2230 cm⁻¹ confirms the nitrile group.

- Mass spectrometry (EI-MS): Molecular ion peaks at m/z 299.8 (for ) and 301.8 (for ) validate the molecular formula .

Cross-referencing with databases like PubChem ensures alignment with known spectral data .

Advanced Structural Analysis

Q: How can computational modeling complement experimental data for this compound? A: Density Functional Theory (DFT) calculations can predict:

- Electron density maps: To visualize bromine’s electron-withdrawing effects on the aromatic ring.

- Reactivity indices: Fukui functions identify susceptible sites for further functionalization.

- Vibrational spectra: Simulated IR spectra (e.g., using Gaussian software) can validate experimental FTIR data.

For example, InChI keys from PubChem (e.g., OBMYMTSBABEPIB-UHFFFAOYSA-N for similar nitriles) enable rapid computational comparisons .

Basic Application in Biological Research

Q: What is the role of this compound in studying aquaporin-4 (AQP4) inhibition for brain edema models? A: As an AQP4 inhibitor, this compound reduces water permeability in astrocytes, mimicking cerebral edema conditions. Methodologically:

- In vitro: Astrocyte cultures are treated with the compound (10–100 µM) and subjected to osmotic stress. Water influx is quantified via fluorescence dyes.

- In vivo: Rodent models of stroke are used to assess blood-brain barrier modulation.

Dose-response curves and toxicity thresholds (e.g., LD₅₀) are critical for validating its specificity .

Advanced Application: Structural Modifications

Q: How can structural modifications of this compound enhance its bioactivity or reduce off-target effects? A: Strategies include:

- Halogen substitution: Replacing bromine with fluorine or chlorine to alter lipophilicity and binding affinity.

- Nitrile derivatization: Converting nitrile groups to amides or carboxylic acids to improve solubility.

- Hybrid analogs: Incorporating heterocyclic moieties (e.g., thiophene) to target additional protein sites.

For instance, tetrafluoroindole synthesis (via hexafluorobenzene) highlights the impact of halogen positioning on bioactivity .

Advanced Data Contradiction Analysis

Q: How should researchers resolve contradictions in spectral data or bioactivity results for this compound? A:

- Cross-validation: Use orthogonal techniques (e.g., X-ray crystallography vs. NMR) to confirm structural assignments.

- Batch reproducibility: Test multiple synthetic batches to isolate protocol-dependent variability.

- Meta-analysis: Compare findings with structurally similar compounds (e.g., 3,5-difluorophenylacetonitrile) to identify trends in halogen effects .

- Peer review: Collaborative interpretation with computational chemists or crystallographers mitigates analytical bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.